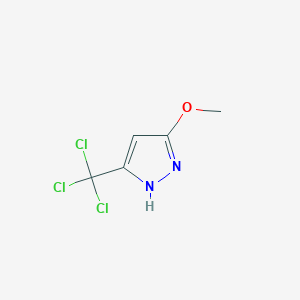
3-Methoxy-5-(trichloromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5-(trichloromethyl)-1H-pyrazole, also known as Metconazole, is a fungicide that belongs to the triazole family. It is widely used in agriculture to protect crops from fungal infections. Metconazole has a unique chemical structure that makes it highly effective against a broad spectrum of fungi.
Wirkmechanismus
3-Methoxy-5-(trichloromethyl)-1H-pyrazole works by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of membrane integrity, which ultimately results in the death of the fungal cell. This compound also has activity against enzymes involved in fungal cell wall synthesis, further contributing to its antifungal properties.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. In plants, this compound is absorbed through the roots and translocated to the leaves, where it provides systemic protection against fungal infections. However, it can also have negative effects on non-target organisms, such as bees and other pollinators.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methoxy-5-(trichloromethyl)-1H-pyrazole is a highly effective fungicide that can be used in a variety of experimental settings. Its broad spectrum of activity makes it useful for studying the effects of fungal infections on plants and animals. However, its use in laboratory experiments may be limited by its potential negative effects on non-target organisms, as well as its cost and availability.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into 3-Methoxy-5-(trichloromethyl)-1H-pyrazole. One potential direction is the development of new formulations that are more environmentally friendly and less harmful to non-target organisms. Another area of interest is the potential use of this compound as an antifungal agent for human use. Further studies are needed to evaluate its safety and efficacy in this context. Additionally, research could focus on the development of new analogs of this compound with improved properties, such as increased potency or reduced toxicity.
Synthesemethoden
3-Methoxy-5-(trichloromethyl)-1H-pyrazole can be synthesized using a variety of methods. One of the most common methods involves reacting 3-methoxy-1H-pyrazole with trichloromethyl chloroformate in the presence of a base. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5-(trichloromethyl)-1H-pyrazole has been extensively studied for its fungicidal properties. It has been shown to be highly effective against a wide range of plant pathogens, including Fusarium, Botrytis, and Alternaria species. In addition, this compound has been found to have potential as an antifungal agent for human use. Studies have shown that it can inhibit the growth of Candida albicans, a common fungal pathogen that causes infections in humans.
Eigenschaften
IUPAC Name |
3-methoxy-5-(trichloromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3N2O/c1-11-4-2-3(9-10-4)5(6,7)8/h2H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAREHNUCWPCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2960490.png)
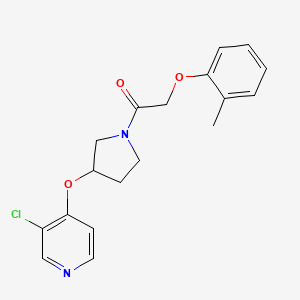

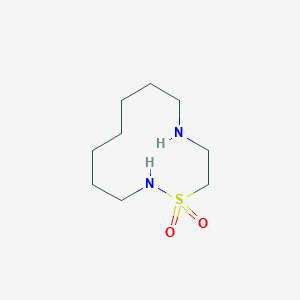
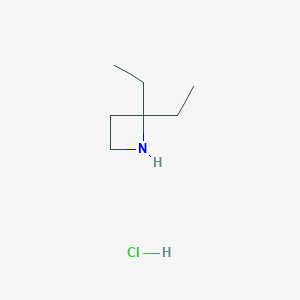


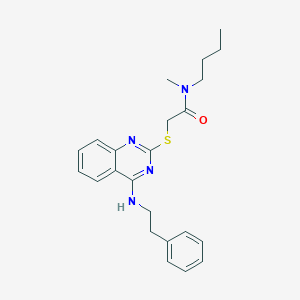
![[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine](/img/structure/B2960504.png)
![N-[4-(morpholin-4-yl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2960506.png)
![(1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2960507.png)
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2960508.png)
![2-(4-butoxyphenyl)-5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![3-Ethoxy-7-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B2960512.png)